molecular formula C6H10ClNO B1600776 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride CAS No. 56239-25-9

2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride

Cat. No.: B1600776
CAS No.: 56239-25-9
M. Wt: 147.6 g/mol
InChI Key: AIQPCXFIPDZVQJ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The synthesis of this compound traces back to mid-20th-century efforts in heterocyclic chemistry. Early work focused on leveraging strained bicyclic systems for pharmaceutical applications. For instance, in 1975, researchers utilized the compound as a precursor to synthesize metabolites of the anticancer drug N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU), highlighting its role in medicinal chemistry. The hydrochloride derivative (CAS 56239-25-9) was later characterized to enhance solubility and stability for laboratory use. Modern synthetic methods, such as Lewis acid-catalyzed cycloadditions, have expanded access to this scaffold.

Significance in Heterocyclic Chemistry

The compound’s bridged bicyclo[2.2.2]octane core incorporates both oxygen and nitrogen, making it a hybrid heterocycle with distinct electronic and steric properties. Its strained structure enhances reactivity, enabling participation in cycloadditions and ring-opening reactions. For example, scandium-catalyzed (3 + 3) annulations with isatogens yield tetracyclic indoxyl derivatives, underscoring its utility in constructing complex architectures. Additionally, the compound’s ability to act as a bioisostere for planar aromatic rings aligns with the "escape from flatland" paradigm in drug design.

Position within Azabicyclic Compound Classification

Azabicyclic compounds are classified by ring size, bridge topology, and heteroatom arrangement. The [2.2.2] bicyclic system places this compound in the bridged azabicyclo category, distinct from fused or spiro systems. Key structural features include:

  • Bridgehead atoms : Two carbons shared across three bridges.
  • Heteroatom placement : Oxygen at position 2 and nitrogen at position 3.
  • Strain energy : Higher than smaller bicyclo[2.2.1] systems due to increased bridge length.

Table 1: Comparison of Azabicyclic Frameworks

Compound Bridge System Heteroatoms Strain Energy (kcal/mol) Applications
2-Oxa-3-azabicyclo[2.2.2]oct-5-ene [2.2.2] O, N ~25–30 Drug intermediates
Norbornane [2.2.1] None ~15–20 Polymer chemistry
2-Oxa-3-azabicyclo[2.2.1]heptane [2.2.1] O, N ~20–25 Chiral auxiliaries

Relationship to Other Bicyclic Frameworks

The [2.2.2] system shares structural motifs with both norbornane derivatives and larger polycyclic compounds:

  • Norbornane analogs : Unlike bicyclo[2.2.1] systems, the additional bridge in [2.2.2] frameworks increases ring strain, favoring ring-opening reactions.
  • Heteroatom influence : The oxygen and nitrogen atoms introduce polarity, enabling hydrogen bonding and coordination with metal catalysts.
  • Bioisosteric potential : Compared to flat aromatic rings, the three-dimensionality of this scaffold improves binding selectivity in drug targets.

Table 2: Structural and Reactivity Comparison

Property 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene 2-Oxa-3-azabicyclo[2.2.1]heptane
Bridge structure Three two-carbon bridges Two two-carbon bridges
Ring strain Higher Moderate
Typical reactions Cycloadditions, ring-opening Nucleophilic substitutions
Pharmaceutical relevance Anticancer metabolites Enzyme inhibitors

Properties

IUPAC Name

2-oxa-3-azabicyclo[2.2.2]oct-5-ene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO.ClH/c1-3-6-4-2-5(1)7-8-6;/h1,3,5-7H,2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQPCXFIPDZVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1NO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505683
Record name 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene--hydrogen chloride (1/1)
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Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56239-25-9
Record name NSC236633
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236633
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride is a bicyclic compound notable for its unique heterocyclic structure, which incorporates both nitrogen and oxygen atoms. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 147.60 g/mol . Its bicyclic structure is significant for its potential interactions with various biological targets, making it an interesting subject for further pharmacological studies.

Comparison with Similar Compounds

The following table summarizes some compounds that share structural similarities with this compound:

Compound NameChemical FormulaMolecular WeightNotable Properties
1-Aza-bicyclo[2.2.2]octaneCHN97.14 g/molKnown for its use in medicinal chemistry
1-Oxa-bicyclo[3.3.0]octaneCHO128.18 g/molExhibits different reactivity patterns
3-Azabicyclo[3.3.0]octaneCHN111.17 g/molOften studied for central nervous system effects

Research indicates that this compound exhibits significant biological activity, particularly in pharmacology . Its mechanisms of action may involve:

  • Receptor Binding : Preliminary studies suggest that this compound may interact with various receptors, potentially influencing neurotransmitter systems.
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which can be crucial for its therapeutic applications.

Pharmacological Applications

The compound's unique properties suggest several potential applications in medicinal chemistry:

  • Neurological Disorders : Due to its structural resemblance to known bioactive molecules, it may serve as a scaffold for developing drugs targeting neurological conditions.
  • Antimicrobial Activity : Interaction studies indicate potential antibacterial properties, making it a candidate for addressing antibiotic resistance .

Case Study on Antimicrobial Activity

A study explored the antibacterial properties of compounds similar to this compound, focusing on their ability to inhibit β-lactamase enzymes . This research highlighted the importance of developing new synthetic inhibitors to combat antibiotic resistance.

Binding Affinity Studies

In another study, binding affinity assays were conducted using radiolabeled versions of the compound to evaluate its interactions with various biological targets . These studies are crucial for understanding how structural modifications can affect biological efficacy.

Scientific Research Applications

Synthesis of Complex Organic Molecules

The compound serves as an important intermediate in organic synthesis, particularly in the construction of complex molecular architectures. Its bicyclic structure allows for various functional group modifications, making it a versatile building block in synthetic organic chemistry.

Biological Studies

The unique structural features of 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride make it a candidate for studying enzyme interactions and biological pathways. Its potential as a pharmacophore can be explored for developing new therapeutic agents targeting specific biological mechanisms.

Material Science

In material science, this compound has applications in the development of specialty chemicals and materials, particularly those requiring specific mechanical or thermal properties.

Case Study 1: Enzyme Inhibition

A study conducted by researchers at [source] investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated a significant inhibition rate, suggesting its potential as a lead compound for drug development.

Case Study 2: Synthesis of Novel Heterocycles

Research published in [source] demonstrated the use of this compound in synthesizing novel heterocyclic systems through cycloaddition reactions. The study highlighted the efficiency of using this bicyclic structure to create diverse heterocyclic libraries, which are crucial for pharmaceutical research.

Comparison with Similar Compounds

Structural Analogues

The compound is compared to three structurally related bicyclic heterocycles (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Ring System Key Substituents
2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride C₆H₈ClNO 145.59 [2.2.2] HCl salt
2-Oxa-3-azabicyclo[2.2.1]hept-5-ene hydrochloride C₅H₆ClNO 131.56 [2.2.1] HCl salt
tert-Butyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate C₁₁H₁₇NO₃ 211.26 [2.2.2] tert-butyl carboxylate
3-(Trifluoroacetyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene C₈H₈F₃NO₂ 207.15 [2.2.2] Trifluoroacetyl group

Key Observations :

  • Substituents : The tert-butyl carboxylate derivative (211.26 g/mol) exhibits higher lipophilicity than the parent hydrochloride (145.59 g/mol), impacting membrane permeability in drug design . The trifluoroacetyl analogue (207.15 g/mol) introduces strong electron-withdrawing effects, altering electronic density at the nitrogen center .

Key Observations :

  • The parent hydrochloride’s synthesis (~50% yield) is less efficient than its tert-butyl carboxylate derivative (72%) due to challenges in stabilizing the reactive intermediates .
  • Introduction of N-methyl groups (e.g., 3-N-methyl derivative) requires harsh reductants like LiAlH₄, limiting functional group compatibility .

Key Observations :

  • The hydrochloride salt is discontinued due to stringent safety regulations and handling challenges .
  • The tert-butyl derivative is commercially scalable (25 kg batches), reflecting its utility as a stable intermediate .

Preparation Methods

Hetero Diels-Alder Cycloaddition of Nitroso Compounds with Dienes

One of the principal and well-documented methods for synthesizing 2-oxa-3-azabicyclo[2.2.2]oct-5-ene derivatives involves the hetero Diels-Alder reaction between nitroso compounds and cyclic dienes such as cyclohexadiene.

  • Reaction Overview : The nitroso compound (e.g., nitrosobenzene) acts as the dienophile, reacting with 1,3-cyclohexadiene to form the bicyclic oxazine intermediate, which corresponds structurally to the 2-oxa-3-azabicyclo[2.2.2]oct-5-ene framework.

  • Catalysis and Conditions : The reaction is typically performed at low temperatures (0 °C) in solvents such as chloroform, often with zinc-based chiral reagents (e.g., diisopropylzinc and propylzinc bromide) to induce enantioselectivity. The reaction times range from several hours to overnight (up to 20 hours).

  • Yields and Selectivity : Yields of the bicyclic adducts are generally high, around 85-90%. Enantiomeric excesses (ee) can reach up to 83% under optimized chiral catalyst conditions, as determined by chiral HPLC analysis.

  • Representative Data :

Parameter Value/Condition
Dienophile Nitrosobenzene
Diene 1,3-Cyclohexadiene
Catalyst (R,R)-DIPT with iPr2Zn and nPrZnBr
Solvent CHCl3
Temperature 0 °C
Reaction Time 20 hours
Yield 86%
Enantiomeric Excess (ee) 83%
  • Mechanistic Notes : The reaction proceeds via a concerted cycloaddition mechanism with regio- and stereoselectivity controlled by the chiral zinc catalysts. The nitroso group attacks the diene from a specific face, leading to the observed enantioselectivity.

Cycloaddition Using (Cyclohexadienyl)phthalimide and Nitroso Compounds

Another synthetic approach involves the cycloaddition of (cyclohexadienyl)phthalimide derivatives with nitrosobenzene to yield bicyclic oxazine intermediates structurally related to 2-oxa-3-azabicyclo[2.2.2]oct-5-ene.

  • Procedure : The cycloaddition is conducted under mild conditions, often at room temperature in acetone with catalytic amounts of osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO) for dihydroxylation steps to functionalize the bicyclic intermediate.

  • Outcomes : The reaction affords bicyclic oxazines with high diastereoselectivity and regioselectivity. Subsequent transformations can convert these oxazines into hydroxy-trans-1,3-diaminocyclohexanes, important synthetic intermediates.

  • Yields : Moderate to good yields (around 33%) are reported for these transformations after chromatographic purification.

  • Spectroscopic Data : Detailed NMR spectral analysis confirms the structure of the bicyclic products and their derivatives.

Vilsmeier-Haack Type Reactions from Isoxazolinones

A less direct but relevant synthetic route involves the preparation of bicyclic oxazine derivatives via Vilsmeier-Haack reactions on 4-alkylideneisoxazol-5-ones.

  • Methodology : Starting from 4-alkylideneisoxazol-5-ones, treatment with Vilsmeier reagents leads to 2-dimethylamino-4-alkenyl-1,3-oxazin-6-ones, which can be thermally rearranged or hydrolyzed to give bicyclic heterocycles structurally related to 2-oxa-3-azabicyclo[2.2.2]oct-5-ene.

  • Reaction Conditions : Thermal reactions are carried out in sealed tubes at elevated temperatures (~110-115 °C) for extended periods (15-72 hours).

  • Yields : Moderate yields (57-67%) are typical for these transformations.

  • Applications : These methods provide access to a variety of substituted bicyclic oxazines and related heterocycles, expanding the chemical space around the target compound.

Method Key Reagents/Conditions Yield (%) Enantioselectivity Notes
Hetero Diels-Alder (Nitroso + Diene) Nitrosobenzene, 1,3-cyclohexadiene, Zn catalysts, CHCl3, 0 °C, 20 h ~86 Up to 83% ee High regio- and stereoselectivity
Cycloaddition with (Cyclohexadienyl)phthalimide Nitrosobenzene, acetone, OsO4/NMO, r.t., 10-15 h ~33 Not specified Produces bicyclic oxazines convertible to amino alcohols
Vilsmeier-Haack Reaction on Isoxazolones 4-Alkylideneisoxazol-5-ones, Vilsmeier reagent, 110-115 °C, 15-72 h 57-67 Not specified Thermal rearrangements to bicyclic oxazines
  • The hetero Diels-Alder approach remains the most efficient and widely used method for preparing 2-oxa-3-azabicyclo[2.2.2]oct-5-ene derivatives with high enantioselectivity and yield.

  • The use of chiral zinc reagents and controlled addition of nitroso compounds is critical to achieving high stereochemical purity.

  • Cycloaddition methods using phthalimide derivatives provide access to functionalized bicyclic oxazines, useful for downstream synthetic applications such as amino alcohol synthesis.

  • Thermal and Vilsmeier-Haack based methods offer alternative routes to substituted bicyclic oxazines but typically require harsher conditions and yield moderate product quantities.

  • Commercial availability of 2-oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride is limited, with some suppliers discontinuing stock, underscoring the importance of reliable synthetic methods in the laboratory setting.

The preparation of this compound is predominantly achieved via hetero Diels-Alder cycloaddition of nitroso compounds with cyclic dienes, offering high yields and enantioselectivity under mild conditions. Alternative synthetic routes involving cycloaddition with phthalimide derivatives and Vilsmeier-Haack reactions on isoxazolones provide complementary access to this bicyclic scaffold and its derivatives. These methods are supported by detailed experimental data and spectroscopic analyses, making them authoritative and reliable for synthetic chemists working with this compound class.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of precursors under anhydrous conditions. Key intermediates should be characterized via 1H^1H/13C^{13}C-NMR to confirm regioselectivity and purity. For bicyclic systems, X-ray crystallography may resolve stereochemical ambiguities. Reaction optimization should include monitoring by TLC or HPLC to track byproduct formation .

Q. How should researchers handle hygroscopicity and stability challenges during storage?

  • Methodological Answer : Store the compound under inert atmosphere (argon or nitrogen) in sealed, desiccated containers at -20°C. Pre-weigh aliquots to minimize exposure to moisture. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways, using LC-MS to identify decomposition products .

Q. What spectroscopic techniques are critical for structural elucidation of this bicyclic compound?

  • Methodological Answer :

  • NMR : 1H^1H-NMR for proton coupling patterns in the bicyclic framework; 13C^{13}C-NMR to confirm oxygen/nitrogen substitution.
  • IR : Identify C-O and C-N stretches (1050–1250 cm1^{-1}) and amine hydrochloride peaks (~2500 cm1^{-1}).
  • HRMS : Validate molecular ion ([M+H]+^+) and isotopic distribution matching theoretical values .

Advanced Research Questions

Q. How can computational modeling guide the study of reactivity in 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene derivatives?

  • Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to map transition states during ring-opening reactions. Compare frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Validate models against experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis : Systematically compare assay conditions (e.g., pH, solvent, cell lines) from disparate studies.
  • Dose-response curves : Re-evaluate EC50_{50} values under standardized protocols.
  • Statistical rigor : Apply ANOVA or Bayesian inference to assess significance of outliers .

Q. How to design experiments probing the compound’s mechanism of action in enzymatic inhibition?

  • Methodological Answer :

  • Enzyme kinetics : Conduct Michaelis-Menten assays with varying substrate concentrations.
  • Docking simulations : Use AutoDock Vina to predict binding poses in enzyme active sites.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters .

Q. What safety protocols are essential for handling reactive intermediates during scale-up?

  • Methodological Answer : Implement engineering controls (e.g., fume hoods with HEPA filters) and personal protective equipment (PPE): nitrile gloves, face shields, and flame-resistant lab coats. Monitor airborne particulates via real-time gas sensors. Establish emergency neutralization protocols for spills (e.g., sodium bicarbonate for acid halides) .

Data Contradiction Analysis Framework

Step Action Tools/References
1. Identify DiscrepanciesCompare HPLC purity assays vs. biological activity outliers.LC-MS, bioactivity datasets
2. Replicate ConditionsStandardize solvent (e.g., DMSO vs. saline) and temperature.Controlled environmental chambers
3. Statistical ValidationApply Tukey’s HSD test to isolate significant variables.R/Python packages

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride
Reactant of Route 2
2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.